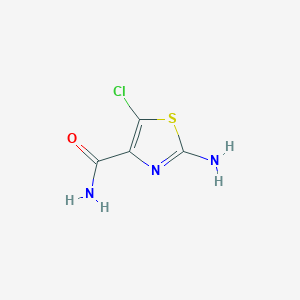

2-Amino-5-chlorothiazole-4-carboxamide

Description

Significance of Thiazole (B1198619) and 2-Aminothiazole (B372263) Scaffolds in Heterocyclic Chemistry Research

Thiazole is a five-membered aromatic heterocyclic compound containing both sulfur and nitrogen atoms. sigmaaldrich.com This unique structure is not only of theoretical interest but is also a component of numerous biologically vital molecules, including thiamine (B1217682) (vitamin B1). nih.gov In synthetic chemistry, the thiazole nucleus is a critical pharmacophore—a molecular feature responsible for a drug's pharmacological activity. nih.gov Its derivatives are integral to a vast array of synthetic compounds with significant applications in medicine and industry. researchgate.net

Within this class, the 2-aminothiazole scaffold is one of the most prominent and widely studied structures in medicinal chemistry. nih.govresearchgate.net These compounds are recognized as key intermediates in the synthesis of pharmaceuticals, including sulfur drugs and antibiotics, as well as fungicides and dyes. researchgate.netmdpi.com The versatility of the 2-aminothiazole ring allows for functionalization at multiple positions, enabling chemists to modulate the molecule's physicochemical properties and biological effects. nih.gov The most common method for synthesizing this core structure is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. nih.gov The established importance and synthetic accessibility of the 2-aminothiazole scaffold have cemented its role as a foundational building block in the development of novel, biologically active agents. researchgate.net

Overview of Broad Biological Activity Profiles Associated with 2-Aminothiazole Derivatives in Academic Research Context

The 2-aminothiazole moiety is a prolific source of compounds with a wide spectrum of biological activities, a fact that has spurred extensive research among medicinal chemists. nih.gov Derivatives have been investigated and developed for nearly every major therapeutic area. The substitution pattern on the thiazole ring is a critical determinant of the resulting biological activity. nih.gov

Academic research has extensively documented the following activities in various 2-aminothiazole derivatives:

Anticancer Activity: This is one of the most thoroughly investigated areas. Numerous 2-aminothiazole derivatives have shown potent cytotoxic effects against a wide range of human cancer cell lines, including leukemia, breast, lung, and colon cancers. nih.govnih.govmdpi.com Some compounds function as inhibitors of specific enzymes crucial for cancer cell proliferation, such as various kinases. nih.gov For instance, the clinically approved anticancer drug Dasatinib features a substituted 2-aminothiazole core.

Antimicrobial Activity: The scaffold is a reliable source of agents active against various pathogens. Researchers have synthesized derivatives with significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govmdpi.com Furthermore, antifungal properties against species like Candida albicans have also been reported. nih.govnih.gov

Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have demonstrated notable anti-inflammatory effects, highlighting their potential for treating inflammatory disorders. nih.gov

Antiviral and Other Activities: Beyond these major areas, the 2-aminothiazole framework has yielded compounds with antiviral, anti-prion, antioxidant, anticonvulsant, antidiabetic, and antihypertensive properties. nih.gov For example, specific 2-aminothiazole-4-carboxamide (B58295) derivatives have been identified as enhancers for the activity of aminoglycoside drugs used to treat genetic diseases caused by nonsense mutations. nih.gov

The diverse biological potential of this scaffold is summarized in the table below.

| Biological Activity | Research Context / Example | Citations |

| Anticancer | Derivatives show cytotoxic effects against various cancer cell lines and can act as kinase inhibitors. | nih.gov, nih.gov |

| Antimicrobial | Broad-spectrum activity against bacteria (S. aureus, E. coli) and fungi (C. albicans). | nih.gov, mdpi.com, nih.gov |

| Anti-inflammatory | Certain derivatives exhibit significant anti-inflammatory properties in research models. | nih.gov |

| Antiviral | The scaffold is a known source of compounds with potential antiviral applications. | nih.gov |

| Antiplasmodial | Compounds derived from a 2-amino-4-(2-pyridyl) thiazole scaffold showed activity against Plasmodium falciparum. | nih.gov |

| PTC Readthrough | 2-Aminothiazole-4-carboxamides were found to potentiate the activity of G418 in nonsense mutation assays. | nih.gov |

Research Landscape and Current Knowledge Gaps for 2-Amino-5-chlorothiazole-4-carboxamide

The specific compound, this compound, is a known chemical entity, identified by the CAS Number 1246555-79-2. bldpharm.com Its structure combines three key features onto the 2-aminothiazole core: the foundational 2-amino group, a chloro-substituent at the C5 position, and a carboxamide group at the C4 position.

Despite its formal cataloging, a review of the current academic and patent literature reveals a significant knowledge gap regarding this precise molecule. There is a conspicuous absence of dedicated research into its synthesis, characterization, and potential biological activities. This is particularly striking when compared to the extensive body of work on its constitutional isomers and related analogs.

For instance, the isomeric class of 2-aminothiazole-5-carboxamides is well-documented, largely due to their role as key intermediates in the synthesis of major pharmaceuticals like the anticancer drug Dasatinib. bldpharm.com Similarly, the broader class of 2-aminothiazole-4-carboxamides (without the C5-chloro substituent) has been synthesized and investigated for therapeutic potential, with studies reporting their antitumor activities and their ability to enhance the function of other drugs. nih.govjst.go.jp

The research landscape is therefore characterized by a thorough exploration of the 2-aminothiazole scaffold with carboxamide groups at either the C4 or C5 position, and with various other substituents. However, the specific combination of a C4-carboxamide and a C5-chloro group in this compound appears to be an underexplored area. The lack of published data on its biological profile or even optimized synthetic routes represents a clear gap in the current scientific knowledge base, marking it as a potential subject for future investigation in heterocyclic and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

1246555-79-2 |

|---|---|

Molecular Formula |

C4H4ClN3OS |

Molecular Weight |

177.61 g/mol |

IUPAC Name |

2-amino-5-chloro-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C4H4ClN3OS/c5-2-1(3(6)9)8-4(7)10-2/h(H2,6,9)(H2,7,8) |

InChI Key |

BTNDEDZSVMOFEP-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(SC(=N1)N)Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Chlorothiazole 4 Carboxamide and Its Derivatives

Classical and Contemporary Approaches to 2-Aminothiazole (B372263) Core Synthesis

The construction of the 2-aminothiazole ring is a cornerstone of heterocyclic chemistry, with several key methods being widely employed.

Hantzsch-Type Cyclization Reactions

The Hantzsch thiazole (B1198619) synthesis remains a fundamental and extensively utilized method for creating 2-aminothiazole derivatives. youtube.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). youtube.com The aromaticity of the resulting thiazole ring provides a thermodynamic driving force for the reaction. youtube.com The versatility of this method allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the starting materials. For instance, reacting α-bromoacetophenone derivatives with thiourea is a common application of the Hantzsch synthesis. youtube.comresearchgate.net The reaction can be performed under various conditions, including in heated microreactors, demonstrating its adaptability to modern synthetic technologies. rsc.org

A tandem aza-Friedel–Crafts reaction followed by a Hantzsch cyclization has also been developed to access polysubstituted 2-amino-1,3-thiazoles from electron-rich aromatic or heteroaromatic rings, aldehydes, thiourea, and α-chloroketones. fao.org

One-Pot α-Bromination and Cyclization Protocols Utilizing β-Ethoxyacrylamide and Thiourea

A highly efficient, one-pot method for synthesizing 2-aminothiazole-5-carboxamides involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by treatment with thiourea. semanticscholar.org This approach is particularly advantageous as it streamlines the process, avoiding the isolation of intermediates. semanticscholar.org For example, N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide, when subjected to N-bromosuccinimide (NBS) followed by the addition of thiourea and heating, yields the desired 2-aminothiazole-5-carboxamide in high yield without the formation of N-bromination or phenyl ring bromination byproducts. semanticscholar.org This method has been successfully applied to the synthesis of the anti-cancer drug dasatinib. semanticscholar.org

Another one-pot procedure involves the reaction of methylcarbonyl compounds with thiourea using montmorillonite-K10 as a catalyst in DMSO at 80 °C. researchgate.net This method proceeds via the in-situ formation of α-iodomethylcarbonyls. researchgate.net

Utilization of Pseudothiohydantoin and 2-Aminothiazol-4(5H)-one Precursors for Thiazole Ring Formation

Pseudothiohydantoin serves as a versatile precursor for the synthesis of 2-aminothiazoles. For instance, it can be converted to 2-Boc-amino-4-halothiazoles. researchgate.net This transformation provides a route to introduce functionality at the 4-position of the thiazole ring, which is valuable for further synthetic modifications. researchgate.net

Synthesis from Acetophenones or Cyclohexanones with Thiourea in the Presence of Iodine

A common and effective method for the synthesis of 4,5-substituted-2-aminothiazoles involves the reaction of acetophenones or cyclohexanones with thiourea in the presence of iodine. nih.govmdpi.comsemanticscholar.org This approach offers a direct route to the 2-aminothiazole core. nih.govmdpi.comsemanticscholar.org The resulting 2-aminothiazole can then be further functionalized, for example, by stirring with an acid or acyl chloride to produce corresponding amide compounds. nih.govmdpi.comsemanticscholar.org This method is also applicable to the synthesis of benzimidazole-thiazole derivatives by using 2-acetylbenzimidazoles as the ketone component. nih.govmdpi.com The reaction can be catalyzed by various reagents, including asparagine as a green organocatalyst or triethylamine. researchgate.net The use of iodine as an oxidant is a key feature of this synthetic strategy. researchgate.net

| Starting Ketone | Reagents | Catalyst/Conditions | Product Type |

| Acetophenones | Thiourea, Iodine | Asparagine, 80 °C, DMSO | 2-Aminothiazoles |

| Ketones | Thiourea, Iodine | NEt3, Refluxing EtOH | 2-Aminothiazole derivatives |

| Active Methylene Ketones | Thioureas, NH4I | ᴅʟ-alanine, Electrolysis | 2-Aminothiazoles |

| Aromatic Methyl Ketones | Thiourea/N-substituted thioureas, Copper(II) bromide | Refluxing EtOAc | 2-Aminothiazole derivatives |

Targeted Synthesis of 2-Amino-5-chlorothiazole-4-carboxamide

The synthesis of the specifically targeted compound, this compound, can be achieved through multi-step synthetic routes.

Multi-Step Synthetic Routes Involving Nucleophilic Substitution, Hydrolysis, Acyl Chlorination, and Amidation

One documented pathway to aryl-substituted 2-amino-5-thiazole-carboxamides, a class of compounds that includes this compound, involves a sequence of reactions starting from an amine-protected thiazole carboxylic acid. google.com This method entails the reaction of an amine-protected thiazole carboxylic acid chloride with a substituted aniline (B41778) in the presence of a base, followed by the removal of the amine protecting group. google.com

An alternative and improved method for preparing compounds like 2-Amino-thiazole-5-carboxylic acid (2-chloro-6-methyl-phenyl)-amide proceeds through several steps. google.com This process can start from mucochloric acid and involve intermediates like 2,3-dichloro acryloyl chloride, which reacts with a substituted aniline. epo.org The subsequent steps can involve treatment with a methanolate salt and cyclization with thiourea. google.comepo.org Purification of the final product is often achieved through recrystallization. google.com

A key intermediate, ethyl 2-aminothiazole-5-carboxylate, can be N-Boc protected, followed by ester hydrolysis to the carboxylic acid. semanticscholar.org Activation of this carboxylic acid group and subsequent coupling with anilines can yield the desired 2-N-Boc-aminothiazole-5-carboxamides. semanticscholar.org However, this coupling can be challenging with sterically hindered anilines like 2-chloro-6-methylaniline. semanticscholar.org

Strategies for Regioselective Introduction of Chlorine at Position 5 of the Thiazole Ring

The introduction of a chlorine atom at the C5 position of the 2-aminothiazole ring is a crucial step in the synthesis of this compound. This is typically achieved through electrophilic halogenation, where the electron-rich thiazole ring is susceptible to attack by an electrophilic chlorine source. The 2-amino group, being an activating group, directs electrophilic substitution primarily to the C5 position.

Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS). The reaction is generally carried out in a suitable solvent, and the conditions are optimized to ensure high regioselectivity and yield. For instance, the treatment of a 2-aminothiazole precursor with NCS in a solvent like acetonitrile (B52724) can afford the desired 5-chloro derivative. beilstein-journals.org The use of a catalyst may sometimes be employed to enhance the reaction rate and efficiency. While direct chlorination of the pre-formed 2-aminothiazole-4-carboxamide (B58295) is a viable route, another strategy involves the chlorination of an earlier intermediate followed by the formation of the carboxamide group.

In a related approach, while not specific to chlorination, the use of vanadium-dependent haloperoxidases has been explored for the regioselective halogenation of 2-aminothiazole derivatives at the 5-position. nih.gov These enzymes utilize a halide salt in an aqueous medium, presenting a green alternative to traditional chemical methods. nih.gov Although demonstrated with bromination, the principle could potentially be adapted for chlorination. nih.gov

Derivatization Strategies for this compound Analogs

The structural diversity of this compound analogs is primarily achieved through derivatization at the 2-amino group and the 4-carboxamide moiety. These modifications are instrumental in modulating the pharmacological properties of the compounds.

The 2-amino group of the thiazole ring is a versatile handle for a variety of chemical modifications, most notably N-substitution and acylation reactions. These reactions are generally straightforward and proceed with good yields.

Acylation is a common strategy to introduce a wide range of substituents. This is typically achieved by reacting the 2-amino group with acyl chlorides or acid anhydrides in the presence of a base. For example, treatment of a 2-aminothiazole derivative with chloroacetyl chloride in the presence of a base like potassium carbonate can yield the corresponding N-chloroacetylated product. nih.govsemanticscholar.org Similarly, reaction with acetic anhydride (B1165640) or benzoyl chloride can introduce acetyl and benzoyl groups, respectively. nih.govmdpi.com

More complex N-substituents can be introduced through various coupling reactions. For instance, EDCI-mediated coupling with carboxylic acids allows for the formation of a diverse library of amide derivatives. nih.gov The reaction of the 2-amino group with isocyanates is another effective method to generate urea (B33335) derivatives. nih.gov

Table 1: Examples of N-Substitution and Acylation Reactions at the 2-Amino Group

| Starting Material | Reagent | Product | Reference |

| 2-Aminothiazole derivative | Chloroacetyl chloride, K2CO3 | 2-(Chloroacetamido)thiazole derivative | nih.govsemanticscholar.org |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | 2-Acetamido-5-(4-acetylphenylazo)-thiazole | nih.govmdpi.com |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | 2-Benzamido-5-(4-acetylphenylazo)-thiazole | nih.govmdpi.com |

| 2-Amino-4-(2-pyridyl)thiazole | Phenyl isocyanate | N-(4-(2-pyridyl)thiazol-2-yl)-N'-phenylurea | nih.gov |

| 2-Amino-4-(2-pyridyl)thiazole | Benzoyl isothiocyanate | 1-Benzoyl-3-(4-(2-pyridyl)thiazol-2-yl)thiourea | nih.gov |

The 4-carboxamide moiety of this compound offers another site for structural modification, which can significantly influence the biological activity of the resulting analogs. A common strategy involves the synthesis of the corresponding 4-carboxylic acid, which can then be coupled with a variety of amines to generate a diverse library of carboxamides.

The synthesis often starts from a 2-aminothiazole-4-carboxylate ester. semanticscholar.org This ester can be hydrolyzed to the carboxylic acid, typically under basic conditions using a reagent like lithium hydroxide. semanticscholar.org The resulting carboxylic acid can then be activated, for example with a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt), and reacted with a wide array of primary or secondary amines to form the desired carboxamide derivatives. acs.org This approach allows for the introduction of various aryl, heteroaryl, and alkyl groups at the carboxamide nitrogen.

Solid-phase synthesis has also been employed for the efficient generation of 2-amino-5-carboxamide thiazole libraries. capes.gov.bracs.orgnih.gov In this approach, a resin-bound 2-amino-5-carboxylate thiazole is synthesized, which is then coupled with various amines. capes.gov.bracs.orgnih.gov Cleavage from the solid support yields the final carboxamide products. capes.gov.bracs.orgnih.gov

Table 2: Examples of Modifications at the 4-Carboxamide Moiety

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

| Ethyl 2-aminothiazole-5-carboxylate | 1. LiOH; 2. Amine, EDCI, HOBt | 2-Amino-N-(substituted)thiazole-5-carboxamide | semanticscholar.orgacs.org |

| Resin-bound 2-amino-5-carboxylate thiazole | Amine | Resin-bound 2-amino-5-carboxamide thiazole | capes.gov.bracs.orgnih.gov |

| 2-(Benzyl(methyl)amino)-4-phenylthiazole-5-carboxylic acid | Benzylamine, EDC·HCl, HOBt | N-Benzyl-2-(benzyl(methyl)amino)-4-phenylthiazole-5-carboxamide | acs.org |

Thiazolyl-thiourea derivatives represent a specific class of analogs where a thiourea moiety is appended to the 2-amino group of the thiazole ring. These compounds are typically synthesized through the reaction of a 2-aminothiazole with an appropriate isothiocyanate. nih.gov

The reaction involves the nucleophilic attack of the 2-amino group on the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage. This reaction is generally efficient and can be carried out under mild conditions, often in a suitable solvent at room temperature or with gentle heating. A variety of substituted phenyl isothiocyanates can be used to generate a library of thiazolyl-thiourea derivatives with diverse substitution patterns on the phenyl ring. nih.govsemanticscholar.org

For example, the reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives yields the corresponding ethyl 2-(3-phenylthioureido)thiazole-4-carboxylates. nih.gov These can be further modified, for instance, by reaction with hydrazine (B178648) to form the corresponding acid hydrazides. nih.gov

The 2-amino group of 2-aminothiazoles can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. This reaction provides a straightforward method to introduce a wide range of substituents at the 2-amino position.

The reaction typically involves refluxing the 2-aminothiazole with the desired aldehyde or ketone in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. mdpi.com For instance, refluxing 2-amino-4-phenylthiazole (B127512) with various aromatic aldehydes in ethanol leads to the formation of the corresponding 2-arylideneamino-4-phenylthiazoles. mdpi.com

The formation of the imine bond (C=N) is confirmed by spectroscopic methods. mdpi.com A variety of aromatic and heterocyclic aldehydes can be employed in this reaction, allowing for the synthesis of a diverse library of Schiff base derivatives. nih.gov

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. The synthesis of 2-aminothiazoles has also benefited from the application of green chemistry principles, with a focus on reducing the use of hazardous reagents and solvents, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of 2-aminothiazole derivatives. capes.gov.brpetsd.orgjusst.org Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. jusst.org For example, the one-pot condensation of α-bromoketones with thiourea can be effectively promoted by microwave irradiation. capes.gov.br

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of thiazoles. tandfonline.comresearchgate.netnih.gov Sonication can enhance reaction rates and yields, often under milder conditions and in shorter reaction times. tandfonline.com For instance, the acetylation of 2-aminothiazole and subsequent reactions have been efficiently carried out under ultrasound irradiation. tandfonline.com The use of novel, recyclable catalysts, such as magnetically separable nanocatalysts, in conjunction with greener halogen sources like trichloroisocyanuric acid (TCCA), further contributes to the development of sustainable synthetic routes for 2-aminothiazoles. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Patterns on Biological Activities

The biological profile of 2-aminothiazole (B372263) derivatives is intricately linked to the nature and position of various functional groups attached to the core thiazole (B1198619) ring.

The substituents at the C4 and C5 positions of the thiazole ring play a crucial role in modulating the pharmacological activity of 2-aminothiazole derivatives. The central thiazole moiety is often sensitive to modification, and its substituents are critical for interaction with biological targets. mdpi.com

At the C4 position , the presence of a carboxamide group, as seen in the parent compound, is significant. The orientation and nature of the substituent at this position can be a determining factor for potency. For instance, in a series of allosteric modulators of protein kinase CK2, optimization efforts focused on the hydrophobic moiety at the thiazolyl-4 position. nih.gov The introduction of a naphthalenyl derivative at C4 resulted in the highest potency among the tested aryl aminothiazole compounds. nih.gov This highlights the importance of a well-placed hydrophobic group in this position for specific biological interactions. Research on CHK1 inhibitors also points to the significance of the C4-carboxamide group in establishing a "U-shaped" topology that facilitates key interactions within the ATP binding site of the protein. nih.gov

The C5 position also offers a strategic point for modification. In the parent compound, this position is occupied by a chloro group. The introduction of different functionalities at C5 can significantly influence the molecule's properties. For example, some research has focused on introducing arylazo moieties at the C5 position, which has been shown to confer antimicrobial activities. mdpi.comnih.gov Structure-activity relationship analysis of other thiazole derivatives has indicated that the presence of an ethylidenehydrazine-1-carboximidamide head group at position 5 is beneficial for antibacterial activity. nih.gov These findings suggest that the C5 position is tolerant to a variety of substituents that can be tailored to achieve desired biological effects.

The 2-amino group is a cornerstone of the 2-aminothiazole scaffold and a primary site for structural modifications aimed at enhancing biological activity. mdpi.com SAR studies consistently show that the N-2 position of the aminothiazole is highly flexible and can accommodate a wide range of lipophilic substitutions. mdpi.comnih.gov

A common and effective strategy involves the acylation of the 2-amino group to form N-acyl-2-aminothiazoles. nih.gov This modification has proven remarkably successful in optimizing the potency of these compounds against various targets. For example, in the development of antitubercular agents, replacing an N-phenyl group with an N-benzoyl group led to a substantial 64-fold increase in potency. nih.gov Further exploration through a systematic series of substituted benzoyl groups at the N-2 position resulted in a greater than 128-fold improvement in activity over the initial hit compound. nih.gov

The nature of the substituent on the acyl group is critical. A methyl scan (o-, m-, p-positions) on the benzoyl ring showed a modest preference for the meta-position. nih.gov Both electron-donating groups (like methoxy) and electron-withdrawing groups (like chloro, fluoro) on the benzoyl moiety were found to be effective, with an N-(3-chlorobenzoyl) derivative emerging as one of the most potent analogues. nih.gov In studies on antiprion agents, modifications at the terminal pyridyl A-ring connected to the 2-amino group showed that introducing amine or ether side chains could retain good potency. nih.gov

| Parent Structure Moiety | Substituent/Modification | Observed Effect on Activity/Potency | Reference |

|---|---|---|---|

| N-Phenyl | N-Benzoyl | 64-fold increase in antitubercular potency. | nih.gov |

| N-Benzoyl | m-Methylbenzoyl | 2- to 4-fold increase in potency relative to N-Benzoyl. | nih.gov |

| N-Benzoyl | m- and p-Benzyloxybenzoyl | Modest 2- to 4-fold increase in potency. | nih.gov |

| N-Benzoyl | 3,5-Difluorobenzoyl | Significant increase in potency (MIC = 0.049 µM). | nih.gov |

| N-Benzoyl | 3-Chlorobenzoyl | One of the most potent analogues (MIC = 0.024 µM). | nih.gov |

| Pyridyl A-ring | Introduction of N-methylpiperazine side chain at para position | Better tolerated than meta-substitution, retaining potency. | nih.gov |

The incorporation of linking groups and the creation of hybrid molecules are established strategies to enhance the pharmacological profiles of 2-aminothiazole derivatives. The linker itself can be a critical determinant of activity.

The amide linkage formed by acylating the 2-amino group is of particular importance. Studies have explored the significance of this linker by synthesizing analogues where the amide bond is inverted or N-methylated, demonstrating the specific conformational and hydrogen-bonding requirements of this linkage for biological activity. nih.gov The length of an acyl chain linker can also be a factor; for instance, a 3-propanamido function at the 2-amino position was found to improve antitumor activity more than a 2-acetamido moiety. nih.gov

Creating hybrid structures by linking the 2-aminothiazole scaffold to other pharmacologically active moieties has yielded compounds with significantly enhanced properties. Examples include:

Naphthalimide Hybrids: The introduction of an aminothiazole moiety to a naphthalimide skeleton resulted in compounds with higher cytotoxic potency compared to those with thiazole, 2-chlorothiazole, or 2-hydroxythiazole moieties. nih.gov

Pyrazolone Hybrids: Pyrazolone-linked thiazole derivatives have been synthesized and evaluated for their biological activities. mdpi.com

Fluoroquinolone Hybrids: The synthesis of N-thiazolyl amide fluoroquinolone derivatives has been reported as another approach to developing novel agents. mdpi.com

These hybrid approaches leverage the favorable characteristics of the 2-aminothiazole core while introducing new interactions or properties via the linked scaffold.

Rational Design of 2-Amino-5-chlorothiazole-4-carboxamide Derivatives

Rational drug design leverages an understanding of SAR to guide the creation of new molecules with improved properties.

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry used to discover novel chemotypes and optimize drug-like properties. nih.gov These strategies involve replacing a core molecular scaffold or specific functional groups with alternatives that are predicted to retain or improve biological activity while potentially offering benefits in terms of synthesis, selectivity, or pharmacokinetic profiles.

In the context of 2-aminothiazole derivatives, the thiazole ring itself is a key pharmacophore. Attempts at isosteric replacement have underscored its importance. For example:

Replacing the central thiazole with an oxadiazole or thiadiazole has been explored to understand the role of the heteroatoms within the ring. nih.gov

A switch from an aminothiazole to an aminothiadiazole scaffold was reported to cause a loss in potency in one series of compounds. nih.gov

These results indicate that while scaffold hopping is a valid strategy, the specific arrangement of heteroatoms and the geometry of the 2-aminothiazole ring are often finely tuned for interaction with their biological targets, making successful replacement a significant challenge.

A primary goal in drug design is the optimization of a lead compound to maximize its potency against the intended target while minimizing off-target effects, thereby improving its selectivity. For 2-aminothiazole derivatives, this has been achieved through targeted structural modifications guided by SAR and structure-based design. nih.gov

A notable example is the development of selective allosteric modulators of the protein kinase CK2. nih.govnih.gov Starting from a 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold, structure-based optimizations led to the identification of a lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, with submicromolar potency (IC₅₀ = 0.6 μM). nih.gov This optimization also led to improved selectivity; off-targets that were strongly inhibited by the initial compound were significantly less affected by the optimized derivative. nih.gov

Similarly, drug design efforts targeting the CHK1 protein kinase utilized the 2-aminothiazole-4-carboxamide (B58295) scaffold. nih.gov By exploring specific combinations of substructures, researchers achieved significant improvements in cell-based activity while maintaining over a hundred-fold selectivity against the related kinase CDK2. nih.gov These examples demonstrate that a rational, iterative process of targeted modification can successfully convert a promising hit into a potent and selective lead compound.

Development of Multi-Targeted Inhibitors Based on the 2-Aminothiazole Scaffold

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. nih.gov Its versatility and favorable pharmacological properties have made it an attractive template for the design of multi-targeted inhibitors, particularly in the realm of oncology. nih.govmdpi.com The rationale behind developing multi-targeted agents lies in the complexity of diseases like cancer, where multiple signaling pathways are often dysregulated. By simultaneously inhibiting several key targets, these agents can offer improved efficacy and potentially overcome drug resistance mechanisms. nih.gov

The development of such inhibitors relies heavily on understanding the structure-activity relationships (SAR) of the 2-aminothiazole core. Research has shown that specific substitutions at the C4, C5, and N2 positions of the thiazole ring can modulate the potency and selectivity of the resulting compounds against various biological targets. nih.govnih.gov

A notable strategy in the design of multi-targeted 2-aminothiazole derivatives involves the inhibition of multiple protein kinases. nih.gov For instance, researchers have successfully designed and synthesized 2-aminothiazole derivatives that concurrently inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and another kinase, such as phosphatidylinositol 3-kinase (PI3K). nih.gov In one such study, a series of 2-(3-phenyl)ureidothiazol-4-formamide derivatives were developed. The SAR analysis revealed that the benzene (B151609) and thiazole rings were crucial for the observed antitumor activity. nih.gov

Another approach has focused on creating dual inhibitors of Hec1 and Nek2, two proteins involved in mitotic progression, making them attractive targets for cancer therapy. nih.gov Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole scaffolds have been synthesized for this purpose, with specific derivatives showing selectivity for cancer cells. nih.gov

The following table summarizes the findings of selected studies on multi-targeted inhibitors based on the 2-aminothiazole scaffold, highlighting the targeted proteins and the inhibitory activities of representative compounds.

| Compound/Series | Target(s) | Key Research Findings |

| 2-(3-phenyl)ureidothiazol-4-formamide derivatives | PI3Kα and VEGFR-2 | Compound 41 exhibited inhibitory rates of 36.58% and 58.44% against PI3Kα and VEGFR-2, respectively. SAR studies indicated the importance of the benzene and thiazole rings for activity. nih.gov |

| Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles | Hec1/Nek2 | A fluoride (B91410) derivative showed selectivity toward cancer cells over normal phenotype cells. nih.gov |

| Piperazinyl-thiazole acetamide (B32628) derivatives | VEGFR-2 | Compound 9 was a potent VEGFR-2 inhibitor with an IC50 of 0.40 ± 0.04 µM and showed high selectivity against leukemia and prostate cancer cell lines. nih.gov |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55 ) | Mycobacterium tuberculosis targets | While developed as an anti-tubercular agent, the SAR study demonstrated that the N-2 position of the aminothiazole is highly flexible for modification, improving activity by over 128-fold from the initial hit. The 2-pyridyl moiety at C-4 was intolerant to modification. nih.gov |

| 3-oxo-N-(thiazol-2-yl)butanamide derivatives | PDE5 and COX-1/COX-2 | Certain derivatives achieved 100% inhibition of PDE5 without significant hypotensive effects. The amide functionality was key for interaction with the target. mdpi.comrsc.org |

Molecular design principles for these multi-targeted agents often involve leveraging the known binding modes of the 2-aminothiazole scaffold with one target and then modifying peripheral substituents to engage with a secondary target. For example, in the development of Aurora kinase inhibitors, a 4-bromophenyl group was attached at the C5 position of the thiazole ring to facilitate hydrophobic interactions, while various bioactive fragments were added to the amino group at the C2 position to modulate activity and selectivity. nih.gov

The development of Dasatinib, a clinically approved anticancer agent, serves as a prime example of a multi-targeted inhibitor based on the 2-aminothiazole scaffold. It is a potent pan-Src family kinase inhibitor and also inhibits other kinases like Bcr-Abl. h1.co The design of Dasatinib and other similar multi-targeted inhibitors showcases the immense potential of the 2-aminothiazole scaffold in generating novel therapeutics for complex diseases. mdpi.com

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Dasatinib |

| Alpelisib |

| Sorafenib |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine |

| 3-oxo-N-(thiazol-2-yl)butanamide |

| Sildenafil |

| Ceftriaxone |

| N-(5-isopropyl-thiazol-2-yl)isobutyramide |

| N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide |

| Cefdinir |

| Cefotaxime |

| Norsulfazole |

| OM99-2 |

The 2-aminothiazole motif is recognized as a "privileged structure" in medicinal chemistry, serving as a foundational component for a variety of therapeutic agents. nih.govmdpi.com Its structural versatility and capacity to engage in diverse biological interactions have positioned it as a highly valuable scaffold for the design of multi-targeted inhibitors. This approach is particularly relevant in oncology, where the complexity of cancer biology often involves the simultaneous dysregulation of multiple signaling pathways. nih.gov By inhibiting several key molecular targets at once, multi-targeted agents can offer enhanced therapeutic efficacy and a potential means to circumvent the development of drug resistance. nih.gov

The rational design of these inhibitors is fundamentally guided by an in-depth understanding of the structure-activity relationships (SAR) inherent to the 2-aminothiazole core. Extensive research has demonstrated that strategic modifications at the C4, C5, and the exocyclic amino (N2) positions of the thiazole ring are critical for modulating the potency and selectivity of the compounds against different biological targets. nih.govnih.gov

A prominent strategy in this field has been the development of dual or multi-kinase inhibitors. nih.gov For example, researchers have successfully engineered 2-aminothiazole derivatives that concurrently inhibit key enzymes in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and phosphatidylinositol 3-kinase (PI3K). nih.gov In a specific study focusing on 2-(3-phenyl)ureidothiazol-4-formamide derivatives, SAR analysis confirmed that both the benzene and thiazole rings were essential for the observed anti-proliferative activities. nih.gov

Another successful application of this design principle is the creation of dual inhibitors for Hec1 and Nek2, two proteins crucial for mitotic progression, which are attractive targets for anticancer therapies. nih.gov Specifically designed acylated 4-aryl-N-arylcarbonyl-2-aminothiazole scaffolds have yielded derivatives that exhibit selectivity for cancer cells over non-malignant cells. nih.gov The clinical success of Dasatinib, a potent inhibitor of pan-Src family kinases and Bcr-Abl, further underscores the power of the 2-aminothiazole scaffold in generating effective multi-targeted cancer drugs. nih.govh1.co

The following table provides a summary of detailed research findings for representative multi-targeted inhibitors derived from the 2-aminothiazole scaffold.

Interactive Data Table: Multi-Targeted Inhibitors Based on the 2-Aminothiazole Scaffold

| Compound/Series | Target(s) | Key Research Findings |

|---|---|---|

| 2-(3-phenyl)ureidothiazole-4-formamide Derivatives | PI3Kα and VEGFR-2 | A lead compound demonstrated inhibitory rates of 36.58% against PI3Kα and 58.44% against VEGFR-2. The SAR studies highlighted that the benzene and thiazole rings were indispensable for antitumor activity. nih.gov |

| Piperazinyl-thiazole Acetamide Derivatives | VEGFR-2 | A specific analog, compound 9 , potently inhibited VEGFR-2 with a submicromolar IC₅₀ value of 0.40 ± 0.04 µM. It also displayed high selectivity against leukemia and prostate cancer cell lines. nih.gov |

| Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles | Hec1/Nek2 | A fluorinated derivative was identified that showed promising selectivity towards cancer cells when compared to normal phenotype cells. nih.gov |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis Targets | While developed for tuberculosis, the SAR study provided key design principles. It revealed that the N-2 position of the aminothiazole scaffold allows for significant flexibility and modification, leading to a more than 128-fold improvement in activity. Conversely, the 2-pyridyl group at the C-4 position was found to be intolerant to changes. nih.gov |

| 3-oxo-N-(thiazol-2-yl)butanamide Derivatives | PDE5 and COX-1/COX-2 | Select compounds achieved complete (100%) inhibition of phosphodiesterase type 5 (PDE5). The design preserved the crucial amide functionality for interacting with the target enzyme's active site. mdpi.comrsc.org |

Mechanistic Investigations of Biological Activity

Identification and Validation of Molecular Targets

The therapeutic potential of 2-amino-5-chlorothiazole-4-carboxamide derivatives stems from their ability to interact with and modulate the activity of specific molecular targets, primarily enzymes and receptors.

Extensive research has focused on the inhibitory effects of these compounds on a range of enzymes implicated in various diseases.

β-Ketoacyl Synthase (mtFabH): In the quest for new anti-tubercular agents, the 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template. nih.gov While some derivatives show excellent activity against Mycobacterium tuberculosis, their mechanism does not always involve the inhibition of mtFabH, a key enzyme in the fatty acid synthesis pathway of the bacterium. nih.govplos.org For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate is a potent inhibitor of M. tuberculosis but does not inhibit mtFabH. nih.govplos.org Conversely, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibits mtFabH but lacks whole-cell activity. nih.govplos.org This suggests that the anti-tubercular activity of some compounds in this class may proceed through a different, yet-to-be-elucidated mechanism. plos.org

Glutaminase (B10826351) (GLS): The role of this compound derivatives as glutaminase inhibitors is an area of active investigation, though specific inhibitory data for this particular compound is not extensively detailed in the provided context.

Cyclin-Dependent Kinases (CDKs): The 2-aminothiazole (B372263) scaffold has been a fruitful starting point for the development of CDK inhibitors. High-throughput screening led to the discovery of N-(5-isopropyl-thiazol-2-yl)isobutyramide as an inhibitor of both CDK5/p25 and CDK2/cyclin E. nih.gov Subsequent optimization of this lead compound resulted in derivatives with significantly improved potency against CDK5 and enhanced selectivity over CDK2, highlighting the potential of this chemical class in addressing neurodegenerative diseases like Alzheimer's. nih.gov

Monoamine Oxidase (MAO) and Cholinesterase (ChE): A series of 2-amino-5-nitrothiazole (B118965) derived semicarbazones have been synthesized and evaluated as dual inhibitors of MAO and cholinesterases (AChE and BuChE). nih.gov Many of these compounds displayed a preference for inhibiting MAO-B. nih.gov Structure-activity relationship (SAR) studies have indicated that the size of an aryl binding site plays a crucial role in the potency and selectivity towards MAO-B. nih.gov Docking studies have further illuminated the binding modes of these compounds within the active sites of both MAO-B and cholinesterases, suggesting that the 5-nitrothiazole (B1205993) moiety is a valuable scaffold for developing multi-target agents for neurodegenerative disorders. nih.gov Notably, certain 2-aminothiazole derivatives have shown significant inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) effectively inhibited hCA II, AChE, and BChE. nih.gov

Vanin-1: A series of thiazole (B1198619) carboxamide derivatives have been designed and synthesized as inhibitors of vanin-1, an enzyme involved in oxidative stress. nih.gov The leading compound from this series demonstrated potent inhibition of vanin-1 at the protein, cellular, and tissue levels. nih.gov This inhibitory action is believed to contribute to its anti-inflammatory and antioxidant properties, suggesting its potential for treating inflammatory bowel disease. nih.gov

Human Carbonic Anhydrases (hCAs): The 2-aminothiazole core has been incorporated into molecules designed to inhibit human carbonic anhydrases. nih.govnih.gov These zinc metalloenzymes are involved in numerous physiological processes, and their dysregulation is linked to various pathologies. nih.govacrobiosystems.com Certain 2-aminothiazole derivatives have demonstrated inhibitory activity against specific hCA isoforms. nih.gov For instance, 2-amino-4-(4-chlorophenyl)thiazole was identified as a potent inhibitor of hCA I. nih.gov

Table 1: Enzyme Inhibition Data for 2-Aminothiazole Derivatives

| Compound/Derivative Class | Target Enzyme | Activity | Reference |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | β-Ketoacyl Synthase (mtFabH) | IC50 of 0.95±0.05 µg/ml | nih.govplos.org |

| N-(5-isopropyl-thiazol-2-yl)isobutyramide | Cyclin-Dependent Kinase 5 (CDK5)/p25 | IC50 of ~320 nM | nih.gov |

| N-(5-isopropyl-thiazol-2-yl)isobutyramide | Cyclin-Dependent Kinase 2 (CDK2)/cyclin E | IC50 of ~320 nM | nih.gov |

| 2-amino-5-nitrothiazole derived semicarbazones | Monoamine Oxidase B (MAO-B) | Preferential Inhibition | nih.gov |

| Thiazole carboxamide derivatives | Vanin-1 | Potent Inhibition | nih.gov |

| 2-amino-4-(4-chlorophenyl)thiazole | Human Carbonic Anhydrase I (hCA I) | Potent Inhibition | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Human Carbonic Anhydrase II (hCA II) | Potent Inhibition | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Potent Inhibition | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Potent Inhibition | nih.gov |

While the primary focus has been on enzyme inhibition, some 2-aminothiazole derivatives also interact with specific receptors. The nature of these interactions and the subsequent modulation of receptor activity are key to understanding their pharmacological effects. The synthesis of various 2-aminothiazole derivatives has been explored for their potential as receptor modulators. nih.gov

Cellular Pathway Interrogation

The biological effects of this compound and its analogs are not limited to the modulation of single molecular targets. These compounds can also interfere with complex cellular pathways, particularly in pathogenic microorganisms.

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. researchgate.net Pseudomonas aeruginosa, a significant opportunistic pathogen, utilizes multiple QS systems. researchgate.netnih.gov The disruption of these systems is a promising anti-virulence strategy. Certain compounds containing a 2-aminothiazole moiety have been identified as inhibitors of QS in P. aeruginosa. mdpi.com For instance, 4-(o-methoxyphenyl)-2-aminothiazole has been shown to possess potent biofilm inhibition activity. mdpi.com The ability of D-amino acids to affect biofilm formation and QS in P. aeruginosa has also been investigated, suggesting that modulating amino acid pools could be a strategy to interfere with these pathways. nih.gov

The antifungal potential of 2-aminothiazole derivatives has been investigated, with studies focusing on their impact on key fungal developmental processes. While the provided search results mention the antifungal activity of thiazole derivatives in a general context, specific details on the effects of this compound on fungal mycelium differentiation, spore germination, and bud tube growth are not explicitly available. nih.gov However, the broader class of 2-aminothiazole-4-carboxylate derivatives has been identified as a promising template for developing new anti-tubercular agents, which could potentially extend to antifungal applications. nih.govplos.org

Beyond enzymes and receptors, 2-aminothiazole derivatives can interact with other intracellular proteins. For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been shown to have a potent inhibitory effect on Karyopherin-β1 (KPNB1), a protein involved in nuclear transport. nih.gov This inhibition is associated with anticancer activity in cell-based assays. nih.gov

Kinetic and Thermodynamic Characterization of Ligand-Target Interactions

The characterization of how a ligand interacts with its biological target is fundamental to drug discovery and development. This involves determining the mode of inhibition and the energetic forces driving the binding event.

Enzyme Kinetic Analysis (Competitive, Non-competitive, Mixed-Type Inhibition)

Enzyme kinetic studies are crucial for elucidating the mechanism by which a compound inhibits its target enzyme. The type of inhibition—competitive, non-competitive, or mixed-type—reveals whether the inhibitor binds to the enzyme's active site, an allosteric site, or both.

Research on various 2-aminothiazole derivatives has demonstrated their potential to act as enzyme inhibitors. For instance, a study on 2-amino-4-(4-chlorophenyl)thiazole revealed it to be a potent inhibitor of human carbonic anhydrase I (hCA I), with a Ki value of 0.008 ± 0.001 μM. Another derivative, 2-amino-4-(4-bromophenyl)thiazole, showed significant inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Ki values of 0.124 ± 0.017 μM, 0.129 ± 0.030 μM, and 0.083 ± 0.041 μM, respectively. While these specific compounds are not this compound, the data highlights the capacity of the 2-aminothiazole scaffold to produce potent enzyme inhibitors.

In the context of anti-tubercular drug discovery, derivatives of the 2-aminothiazole-4-carboxylate scaffold were investigated as potential inhibitors of the β-ketoacyl-ACP synthase mtFabH. One such derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was found to inhibit mtFabH with an IC50 of 0.95 ± 0.05 µg/ml (2.43 ± 0.13 µM). The study suggested the possibility of irreversible inhibition through alkylation of a cysteine residue in the enzyme's active site.

The table below summarizes the inhibitory activities of some 2-aminothiazole derivatives against various enzymes.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |

| 2-Amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 μM | - |

| 2-Amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 μM | - |

| 2-Amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 μM | - |

| 2-Amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 μM | - |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | - | 0.95 ± 0.05 µg/ml (2.43 ± 0.13 µM) |

Binding Affinity and Thermodynamics of Molecular Interactions

Understanding the binding affinity and thermodynamic profile of a ligand-target interaction provides deeper insights into the forces driving complex formation. Parameters such as the dissociation constant (Kd), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are key to this characterization.

While specific thermodynamic data for this compound is not readily found in the searched literature, studies on related compounds underscore the importance of these measurements. For example, molecular docking studies on 2-aminothiazole derivatives targeting carbonic anhydrases and cholinesterases have estimated binding energies. The compound 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) showed estimated binding energies of -6.75 kcal/mol and -7.61 kcal/mol against hCA I and hCA II, respectively, and -7.86 kcal/mol and -7.96 kcal/mol against AChE and BChE, respectively. These negative binding energies indicate favorable interactions.

In another study, several new 2-amino and 2-halo-thiazole-4-(alkynylbenzenes) were synthesized and showed moderate to high affinity as ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) in rat brain tissue. This highlights the versatility of the 2-aminothiazole scaffold in targeting different receptor types.

The following table presents estimated binding energies for a 2-aminothiazole derivative against several enzymes, as determined by molecular docking.

| Compound | Target Enzyme | Estimated Binding Energy (kcal/mol) |

| 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA I | -6.75 |

| 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA II | -7.61 |

| 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | AChE | -7.86 |

| 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | BChE | -7.96 |

Although direct experimental thermodynamic data for the binding of this compound is absent from the reviewed sources, the consistent demonstration of biological activity and promising binding affinities in related compounds suggests that this is a fruitful area for future investigation. Such studies would be invaluable in elucidating the precise molecular interactions and thermodynamic forces that govern the biological activity of this and related compounds.

Spectroscopic and Solid State Structural Characterization

Spectroscopic Analysis of 2-Amino-5-chlorothiazole-4-carboxamide and its Analogs

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide a comprehensive picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectra of 2-aminothiazole (B372263) derivatives, the protons of the amino group typically appear as a broad singlet. For instance, in 2-amino-4-phenylthiazole (B127512), the amino protons (NH₂) resonate as a singlet at 7.13 ppm. jocpr.com The chemical shifts of aromatic and other substituent protons provide key information about their electronic environment. For example, the aromatic protons in 2-amino-4-phenylthiazole appear as a multiplet between 7.21 and 7.86 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the thiazole (B1198619) ring in 2-aminothiazole derivatives show distinct chemical shifts. For 2-amino-4-phenylthiazole, the thiazole ring carbons appear at approximately 102.0 ppm (C5), 150.3 ppm (C4), and 168.8 ppm (C2). rsc.org The positions of these signals are influenced by the substituents on the ring.

A selection of NMR data for various 2-aminothiazole analogs is presented below:

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Amino-4-phenylthiazole | 7.86–7.79 (m, 2H), 7.36 (dd, J = 8.4, 7.0 Hz, 2H), 7.30–7.21 (m, 1H), 7.13 (s, 2H), 6.98 (s, 1H) | 168.8, 150.3, 135.4, 129.0, 127.7, 126.0, 102.0 | rsc.org |

| 2-Amino-5-phenylthiazole-4-carboxylic acid | 12.5 (bs, 1H), 7.35 (m, 4H), 7.2 (bs, 1H) | 166.13, 164.2, 137.54, 131.98, 131.66, 129.88, 128.68, 128.35 | plos.org |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | 6.97 (s, 2H), 3.70 (s, 3H), 2.49 (s, 3H) | 167.5, 164.3, 137.1, 135.2, 52.1, 12.7 | plos.org |

| 2-Amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 7.48 (s, 1H), 7.30–7.37 (m, 3H) | 166.5, 163.9, 138.2, 134.0, 133.2, 131.4, 129.02, 128.2 | plos.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In 2-aminothiazole derivatives, characteristic vibrational frequencies are observed for the N-H, C=O, and C=N bonds. The N-H stretching vibrations of the primary amino group typically appear as two bands in the range of 3100-3500 cm⁻¹. For example, in 2-amino-5-N-morpholyl-4-phenyl-thiazole, these bands are observed at 3383 and 3279 cm⁻¹. jocpr.com The C=N stretching vibration of the thiazole ring is usually found around 1647 cm⁻¹. rsc.org

A summary of IR spectral data for some 2-aminothiazole analogs is provided below:

| Compound Name | Key IR Bands (ν, cm⁻¹) | Reference |

| 2-Amino-5-phenylthiazole-4-carboxylic acid | 3364 (NH stretch, primary amine), 1701 (C=O stretch, carboxylic acid) | plos.org |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | 3433 (NH stretch, amine), 1688 (C=O stretch, conjugated ester) | plos.org |

| 2-Amino-5-N-morpholyl-4-phenyl-thiazole | 3383, 3279 (N-H stretch), 1626 (C=N stretch) | jocpr.com |

| 4-(4-Bromophenyl)-2-aminothiazole | 3431, 3288 (NH₂), 3108 (aromatic C–H), 1647 (C=N) | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy.

For example, the molecular ion peak [M+H]⁺ for 2-amino-5-phenylthiazole-4-carboxylic acid was calculated to be 221.0385 and found to be 221.0377, confirming its molecular formula. plos.org Similarly, for methyl 2-amino-5-benzylthiazole-4-carboxylate, the [M+H]⁺ was calculated as 235.0541 and observed at 235.0529. plos.org

The table below presents mass spectrometry data for several 2-aminothiazole analogs:

| Compound Name | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 2-Amino-5-phenylthiazole-4-carboxylic acid | FTMS-ESI | 221.0385 | 221.0377 | plos.org |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | FAB/NOBA-MS | 235.0541 | 235.0529 | plos.org |

| 2-Amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | FAB/NOBA-MS | 254.9995 | 254.9982 | plos.org |

| 2-Amino-4,5-diarylthiazole derivatives | HRMS | Varies | Varies | mdpi.com |

Elemental Analysis (C.H.N.S)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values to verify the purity and composition of the sample. For instance, for 5,5´-bis(2-amino-4-methyl thiazole)sulfide, the calculated elemental composition was C, 37.19%; H, 3.90%; N, 21.68%, which closely matched the found values of C, 37.02%; H, 3.83%; N, 21.73%. jocpr.com

Advanced Crystallographic Studies

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers a definitive, three-dimensional view of the molecule in the solid state.

Single Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interaction Analysis

For example, the crystal structure of 2-amino-5,5-dimethylthiazol-4(5H)-one revealed that the molecule is nearly planar and crystallizes as chains of hydrogen-bonded dimers. researchgate.net These dimers are formed by N—H···N hydrogen bonds, creating a specific ring motif in the crystal structure. researchgate.net Such detailed structural information is invaluable for understanding the solid-state properties of the compound and for designing new molecules with desired properties.

Analysis of Hydrogen Bonding Networks and Supramolecular Synthons in Crystal Structures

Detailed crystallographic studies on this compound are not extensively available in the public domain. However, the molecular structure, featuring an amino group, a carboxamide moiety, and nitrogen and sulfur heteroatoms, suggests a high potential for the formation of a rich and complex network of hydrogen bonds.

The primary amine (-NH₂) and the amide (-CONH₂) groups are excellent hydrogen bond donors, while the carbonyl oxygen (C=O), the thiazole nitrogen, and the chlorine atom can act as hydrogen bond acceptors. It is anticipated that the crystal structure would be dominated by robust supramolecular synthons. A common and predictable synthon would likely be the amide-amide homosynthon, forming a centrosymmetric dimer through R²₂(8) ring motifs involving N-H···O=C hydrogen bonds between the carboxamide groups of two separate molecules.

Investigation of Tautomerism and Proton Transfer Phenomena in the Solid State

The 2-aminothiazole scaffold is a classic example of a system capable of exhibiting tautomerism. For this compound, two primary tautomeric forms are conceivable: the amino form and the imino form. In the solid state, the molecule is expected to predominantly exist in the amino form, which is generally more stable for 2-aminothiazole derivatives.

Proton transfer, a phenomenon often linked with tautomerism, could potentially occur, especially in the presence of suitable proton acceptors within the crystal lattice. For instance, an intermolecular proton transfer from the amide N-H to the thiazole nitrogen could be envisaged, although this is generally a higher energy process. The specific tautomer present and the dynamics of any proton transfer would be heavily influenced by the hydrogen bonding network and the crystalline environment. Definitive characterization of the dominant tautomer and any proton transfer phenomena in the solid state would require advanced techniques such as solid-state NMR and neutron diffraction studies, which have not been reported for this specific compound.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Characterization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of the solid-state characterization of pharmaceutical compounds. Each polymorph possesses a unique crystal structure and, consequently, different physicochemical properties. For this compound, the existence of polymorphs is highly probable due to its conformational flexibility and the variety of possible hydrogen bonding arrangements.

Powder X-ray Diffraction (PXRD) is the principal analytical technique used to identify and characterize different polymorphic forms. A PXRD pattern provides a unique "fingerprint" for a specific crystalline phase based on the positions and intensities of the diffraction peaks. While specific PXRD data for this compound is not available in published literature, a standard analysis would involve generating the compound under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The appearance of distinct patterns would confirm the presence of multiple polymorphs.

Table 1: Hypothetical PXRD Peak Data for a Crystalline Form of this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 95 |

| 25.4 | 3.50 | 70 |

| 28.9 | 3.09 | 50 |

Note: This data is hypothetical and for illustrative purposes only, as experimental data is not publicly available.

Differential Scanning Calorimetry (DSC) for Thermal Properties and Phase Transitions

Differential Scanning Calorimetry (DSC) is an essential thermal analysis technique used to investigate the thermal properties of a material, including melting point, enthalpy of fusion, and phase transitions. A DSC thermogram plots the heat flow into or out of a sample as a function of temperature.

For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at which the peak maximum occurs is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. If the compound exists in multiple polymorphic forms, DSC could be used to observe phase transitions between them. For example, an endothermic peak at a temperature below the final melting point might indicate the conversion of a less stable polymorph to a more stable one.

Table 2: Illustrative Thermal Properties from DSC Analysis

| Property | Value |

|---|---|

| Onset of Melting | 215 °C |

| Melting Point (Peak) | 218 °C |

| Enthalpy of Fusion (ΔHfus) | 35 kJ/mol |

| Phase Transition (Form I to II) | 180 °C (Endotherm) |

Note: This data is illustrative and not based on experimental results.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is often favored for its balance of accuracy and computational cost. DFT calculations can elucidate the geometric structure (bond lengths and angles), vibrational frequencies, and electronic characteristics of a compound.

In studies of structurally related thiazole (B1198619) and thiadiazole derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-31+G(d,p), have been successfully employed. nih.gov Such calculations provide insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. nih.gov

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand charge delocalization, conjugative interactions, and the nature of intermolecular hydrogen bonding. nih.gov For example, NBO analysis on a related thiadiazole revealed strong conjugative interactions and polarization due to the movement of the π-electron cloud from donor to acceptor atoms. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for a Related Thiazole Derivative

| Parameter | Description | Illustrative Value (from related compounds) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. | 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 4.0 Debye |

Note: The values in this table are illustrative, based on data from related thiazole/thiadiazole compounds, and represent the type of data that would be generated for 2-Amino-5-chlorothiazole-4-carboxamide in a dedicated DFT study.

Quantum chemical calculations are instrumental in assessing the thermodynamic stability of different molecular forms, such as tautomers, isomers, and conformers. By calculating the total energy of each possible structure, researchers can predict the most stable form under given conditions.

For instance, many 2-aminothiazole (B372263) derivatives can exist in both amino and imino tautomeric forms. Computational studies on analogous compounds, like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have been used to calculate the energy barrier for the conversion between these tautomers. nih.gov The results of such calculations indicated that the amino tautomer was the more stable form, which was consistent with experimental observations. nih.gov This type of energetic profiling is crucial for understanding which molecular structure is likely to be present and active in a biological system.

Table 2: Hypothetical Energetic Profile for Isomers of this compound

| Isomer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Amino Tautomer | DFT/B3LYP/6-311+G(d,p) | 0.00 (Reference) | Most Stable |

| Imino Tautomer | DFT/B3LYP/6-311+G(d,p) | +8.5 | Less Stable |

Note: This table presents a hypothetical scenario to illustrate how computational methods are used to determine the relative stability of different molecular forms. The values are not from experimental data for the title compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The process involves sampling a vast number of possible binding poses and using a scoring function to rank them based on their predicted binding affinity.

Studies on other 2-aminothiazole inhibitors have used molecular docking to elucidate their binding mechanisms with protein targets such as Cyclin-Dependent Kinase 5 (CDK5). nih.gov These analyses can identify critical interactions, such as hydrogen bonds with specific amino acid residues (e.g., Cys83) and van der Waals or hydrophobic interactions with others (e.g., Ile10), which are vital for binding affinity. nih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors.

Table 3: Potential Interactions Identified via Molecular Docking for Thiazole Derivatives

| Protein Target | Interacting Residue | Interaction Type | Predicted Effect |

|---|---|---|---|

| CDK5 | Cys83 | Hydrogen Bond | Favors inhibitor binding nih.gov |

| CDK5 | Ile10 | Van der Waals | Crucial for distinguishing inhibitor bioactivity nih.gov |

| COX-2 | Arg513 | Hydrogen Bond | Stabilizes ligand in active site |

| COX-2 | Tyr385 | π-π Stacking | Contributes to binding affinity |

Note: This table is based on findings for other thiazole derivatives to exemplify the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors—numerical values that characterize the physicochemical properties of a molecule—are calculated. These descriptors can be related to topology, electronic properties, or steric features.

Machine learning algorithms are then used to build a model that correlates these descriptors with experimentally determined activity. nih.gov A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For related 2-amino-5-carboxamide thiazole derivatives, calculations of physicochemical properties have been used to assess their potential for oral bioavailability based on frameworks like Lipinski's Rule of Five. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, Reactivity |

| Steric/3D | Molecular volume, Surface area | Size and shape of the molecule |

| Topological | Wiener index, Molecular connectivity | Atomic arrangement and bonding |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity, Membrane permeability |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. nih.gov An MD simulation calculates the forces between atoms and uses them to solve Newton's equations of motion, yielding a trajectory that reveals how the system evolves.

In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov They can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov Simulations can also analyze the persistence of key interactions, like hydrogen bonds, over time, offering a deeper understanding of the binding dynamics than the static picture provided by docking alone. nih.gov

Future Research Directions and Translational Perspectives for 2 Amino 5 Chlorothiazole 4 Carboxamide Scaffolds

Exploration of Novel Pharmacological Applications and Target Pathways

The 2-aminothiazole (B372263) framework is a well-established pharmacophore present in numerous biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wisdomlib.orgnih.govnih.gov Future research on 2-amino-5-chlorothiazole-4-carboxamide scaffolds is poised to uncover new therapeutic applications by exploring novel biological targets and pathways.

Detailed research findings indicate that derivatives of the closely related 2-aminothiazole-5-carboxamide have shown significant potential, particularly in oncology. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib. nih.gov One derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated high antiproliferative potency against human K563 leukemia cells, comparable to dasatinib. nih.gov Other studies have highlighted the anti-proliferative effects of similar derivatives on various cancer cell lines, including leukemia (HL-60, K562), breast (MCF-7), and colon (HT-29) cancer cells. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies have suggested that modifications, such as the introduction of a piperazine (B1678402) moiety, can enhance cytotoxic potency. researchgate.net

Beyond cancer, the broader 2-aminothiazole scaffold has been identified as a promising inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is a key target in the treatment of asthma and allergies. rsc.org This suggests that derivatives of this compound could be investigated for their potential as anti-inflammatory agents. The thiazole (B1198619) nucleus is also a core component of acetylcholinesterase (AChE) inhibitors, which are used in the management of Alzheimer's disease, indicating another potential avenue for exploration. acs.org

Future investigations should focus on high-throughput screening of this compound-based libraries against a diverse panel of kinases, proteases, and other enzymes implicated in various diseases. Elucidating the specific molecular interactions through techniques like X-ray crystallography will be crucial for understanding their mechanism of action and for guiding the rational design of next-generation therapeutic agents.

Table 1: Potential Pharmacological Targets for this compound Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Area |

| Kinases | Aurora Kinases, VEGFR, PI3K | Oncology |

| Lipoxygenases | 5-Lipoxygenase (5-LOX) | Inflammation, Asthma |

| Cholinesterases | Acetylcholinesterase (AChE) | Neurodegenerative Diseases |

| Bacterial Enzymes | Various (e.g., DNA gyrase) | Infectious Diseases |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel chemical entities. nih.govresearchgate.net These computational tools can be powerfully applied to the this compound scaffold to enhance the efficiency of identifying potent and selective drug candidates. springernature.com

ML models, such as deep neural networks and support vector machines, can be trained on large datasets of existing thiazole derivatives and their associated biological activities. nih.govresearchgate.net These models can then predict the bioactivity of novel, virtual compounds based on their physicochemical properties, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net For instance, ML models have already been successfully used to predict urease inhibitors by leveraging data from known compounds, including those with thiazole-based scaffolds. researchgate.net